molecular formula C16H23NO4 B13857696 Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

Katalognummer: B13857696
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: YPGWNITYRFGMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Amination: Introduction of the amino group into the piperidine ring.

    Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve scalable and cost-effective processes. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursor compounds.

    Continuous Flow Chemistry: Employing continuous flow reactors for efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with additional hydrogen atoms.

Wirkmechanismus

The mechanism of action of Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with cholinesterase receptors, providing good binding to the catalytic site and interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can inhibit the activity of cholinesterase enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure and potential applications in various fields. Its ability to interact with cholinesterase receptors and other biological targets makes it a valuable compound for scientific research and drug development.

Eigenschaften

Molekularformel

C16H23NO4

Molekulargewicht

293.36 g/mol

IUPAC-Name

benzyl 2-(methoxymethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c1-19-13-20-12-15-9-5-6-10-17(15)16(18)21-11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3

InChI-Schlüssel

YPGWNITYRFGMST-UHFFFAOYSA-N

Kanonische SMILES

COCOCC1CCCCN1C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.